molecular formula C7H7N3O2 B010355 7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 104303-72-2

7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B010355
CAS No.: 104303-72-2
M. Wt: 165.15 g/mol
InChI Key: ZITWYICXCGENBW-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in the development of therapeutic agents due to their diverse biological activities. This specific derivative, characterized by a hydroxymethyl functional group at the 7-position, serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound as a key intermediate in exploring structures with potential antitumor properties. The pyrrolo[3,2-d]pyrimidine core is a common motif in the design of inhibitors targeting critical enzymes, such as p21-activated kinase 4 (PAK4), which is overexpressed in various human cancers including breast, pancreatic, and gastric cancers . Furthermore, analogs of this scaffold have been investigated for their role in one-carbon metabolism as inhibitors of mitochondrial serine hydroxymethyltransferase 2 (SHMT2) and cytosolic purine biosynthesis, showing promising in vitro and in vivo antitumor efficacy, particularly in models of pancreatic adenocarcinoma . The structural features of this compound make it a valuable template for creating novel derivatives aimed at multiple therapeutic areas. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

7-(hydroxymethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-2-4-1-8-6-5(4)9-3-10-7(6)12/h1,3,8,11H,2H2,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITWYICXCGENBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Systems

The choice of solvent significantly impacts reaction outcomes. Methanol and tert-butanol are preferred for cyclocondensation due to their ability to stabilize intermediates via hydrogen bonding. Catalytic amounts of Lewis acids (e.g., ZnCl₂) improve yields by 12–15% by accelerating imine formation.

Temperature and Stoichiometry

Stoichiometric excess of formamidine acetate (1.5 equivalents) relative to the pyrrole precursor minimizes unreacted starting material. A reaction temperature gradient—starting at 20°C for cyclization and increasing to 65°C for elimination—reduces byproduct formation by 30% compared to isothermal conditions.

Purification and Analytical Validation

Crude products are purified via recrystallization from ethanol/water (3:1) or column chromatography using silica gel and ethyl acetate/hexane (1:2). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 0.1% TFA) confirms purity >99%, while ¹H NMR (DMSO-d₆, 400 MHz) verifies regiochemistry: the hydroxymethyl proton resonates at δ 4.45 ppm as a singlet, and the pyrrole NH appears at δ 11.8 ppm.

Applications in Medicinal Chemistry

7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one serves as a precursor for kinase inhibitors targeting LIMK and ROCK pathways. Its hydroxymethyl group enhances water solubility, making it advantageous for in vivo studies. Derivatives bearing this moiety exhibit IC₅₀ values <50 nM against JAK1/3 kinases, underscoring its therapeutic potential.

Comparative Analysis of Synthetic Routes

Method Reagents Yield Purity Key Advantage
CyclocondensationFormamidine acetate, NaOMe/MeOH90.2%99.3%One-pot synthesis, high regioselectivity
Oxidation-ReductionSeO₂, NaBH₄78%98.5%Avoids halogen intermediates
Halogenation-HydroxylationAgNO₃, CH₂N₂62%97%Applicable to brominated precursors

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The hydrogen atoms on the pyrrolo[3,2-d]pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as selenium dioxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 7-Formyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

    Reduction: 7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4-ol.

    Substitution: Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

The compound 7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic organic compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been studied for its role as a potential therapeutic agent. Its structural characteristics allow it to interact with various biological targets.

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties, making them candidates for further development against viral infections.
  • Anticancer Properties : Research indicates that this compound may inhibit certain cancer cell lines, showcasing its potential as an anticancer agent. Specific derivatives have shown promise in targeting pathways involved in tumor growth.

Pharmacology

The pharmacological profile of this compound includes:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can be leveraged for drug design aimed at metabolic disorders.
  • Neuroprotective Effects : Some studies highlight the neuroprotective effects of this compound, suggesting its potential use in treating neurodegenerative diseases.

Biochemistry

In biochemical research, this compound serves as a useful tool for studying enzyme kinetics and interactions due to its ability to modulate enzyme activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AnticancerCell line inhibition
Enzyme InhibitionModulation of metabolic enzymes
NeuroprotectiveProtection against neuronal damage

Case Study 1: Antiviral Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral polymerase activity, leading to reduced viral replication rates.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer therapeutics, researchers synthesized several derivatives of this compound and tested their effects on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential use as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. Its structural similarity to purines allows it to mimic natural substrates, thereby inhibiting enzyme activity or blocking receptor sites. This can lead to the disruption of essential biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives

Compound Name Substituents Biological Activity Key Findings Synthesis Method Reference
7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 7-(hydroxymethyl) PNP inhibition IC₅₀ ≈ 1.2 nM; transition-state analog for enzymatic inhibition Microwave-assisted POCl₃ chlorination
DADMe-Immucillin-H 7-(((3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl)methyl) PNP inhibition Enhanced potency (IC₅₀ ≈ 0.3 nM) due to optimized hydrogen bonding Multi-step nucleophilic substitution
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 5-methyl Intermediate for anticancer agents Used in synthesis of pyrrolo[2,3-d]pyrimidine-based drugs Cyclization of amino precursors
7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 7-(4-methoxyphenyl) Anticancer activity Moderate activity against breast cancer cell lines (IC₅₀ ≈ 8 µM) Friedel-Crafts alkylation
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-(pyrrolidin-1-yl), 5-(4-Cl), 7-(4-Me) Antibiotic/nucleoside mimicry Structural mimic of adenosine; explored for antiviral activity Suzuki coupling

Key Insights from Comparative Studies

Substituent-Driven Potency :

  • The hydroxymethyl group in This compound is critical for PNP inhibition, forming hydrogen bonds with catalytic residues .
  • DADMe-Immucillin-H (a methylene-bridged analog) exhibits 4-fold greater potency than the parent compound due to improved stereoelectronic alignment with the enzyme’s transition state .

Anticancer Activity :

  • Thiophene-fused analogs (e.g., 5-(4-chlorophenyl)-3-[...]-thiophene-2-carboxylic acid ) demonstrate superior anticancer activity (IC₅₀ < 5 µM) compared to doxorubicin, attributed to π-π stacking interactions with DNA .
  • In contrast, 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one shows moderate activity, suggesting substituent bulkiness may hinder target binding .

Synthetic Accessibility :

  • Microwave-assisted methods (e.g., Method D in ) reduce reaction times (<30 min) and improve yields (≥80%) compared to traditional reflux .
  • Chlorination with POCl₃ remains a universal step, but regioselectivity varies with substituent electronics .

Biological Activity

7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its structure closely resembles purines, which are essential components of nucleic acids, suggesting its possible roles in various biological processes. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 7-(hydroxymethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
  • Chemical Formula : C7H7N3O2
  • CAS Number : 104303-72-2

Structural Features

The hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility for various applications in scientific research and industry. The pyrrolo[3,2-d]pyrimidine core structure is significant for its biological activity due to its ability to mimic nucleobases.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Its structural similarity to purines allows it to act as a substrate or inhibitor for various enzymes involved in nucleic acid metabolism. This interaction can disrupt essential biological pathways, leading to therapeutic effects.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties by inhibiting the replication of certain viruses. For instance, studies have shown that it can interfere with nucleotide biosynthesis pathways crucial for viral replication. This suggests potential applications in antiviral drug development targeting specific viral enzymes.

Anticancer Potential

This compound has demonstrated anticancer activity in several studies. Its ability to induce apoptosis in cancer cells has been noted, particularly in glioma cell lines. The compound's mechanism involves the activation of apoptotic pathways and modulation of gene expression related to cell survival and proliferation.

Antimicrobial Properties

In addition to its antiviral and anticancer activities, this compound has shown antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntiviralVarious virusesVaries
AnticancerU87MG glioma cells1.64 - 5.50
AntimicrobialGram-positive bacteriaVaries

Case Study: Anticancer Activity

In a study examining the effects of this compound on glioma cells (U87MG), researchers observed significant apoptosis induction at concentrations ranging from 1.64 µM to 5.50 µM. The compound's selectivity index was notably higher than that of standard chemotherapeutic agents like doxorubicin, indicating its potential as a targeted therapy with fewer side effects.

Case Study: Antiviral Mechanisms

Another study focused on the compound's role in inhibiting hepatitis E virus (HEV) replication. The findings indicated that targeting the pyrimidine biosynthesis pathway resulted in potent antiviral activity, suggesting that this compound could serve as a lead compound for developing HEV inhibitors.

Q & A

Q. What are the common synthetic routes for 7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its derivatives?

Synthesis typically involves multi-component reactions or stepwise functionalization. For example:

  • One-pot synthesis : Cyanacetamide, aldehydes, and methanesulfonamide derivatives are reacted in ethanol with anhydrous K₂CO₃, followed by heating to form pyrrolo-pyrimidine cores .
  • Functionalization : Post-synthetic modifications, such as halogenation or hydroxylmethylation, are achieved using reagents like POCl₃ or formaldehyde under controlled conditions .

Q. Key Data :

Reaction TypeYield (%)ConditionsReference
One-pot71–85Ethanol, 150°C, 12–24 hrs
Bromination60–75DMF, NBS, 0°C to RT

Q. How is this compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical:

  • 1H NMR : Distinct peaks for the hydroxymethyl group (δ ~4.5–5.0 ppm) and pyrrole protons (δ ~6.5–7.5 ppm) .
  • 13C NMR : Carbonyl groups (δ ~160–170 ppm) and aromatic carbons (δ ~110–150 ppm) confirm the fused ring system .
  • HRMS : Exact mass matches theoretical values (e.g., [M+H]+ calculated for C₈H₈N₃O₂: 178.0612; observed: 178.0615) .

Q. Example :

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS (m/z)
Derivative 25z6.46 (d, J=7.9 Hz), 11.89 (s)106.3, 156.7, 186.0348.0987

Q. What biological activities are reported for pyrrolo-pyrimidine derivatives?

These compounds exhibit antimicrobial and kinase inhibitory properties:

  • Antimicrobial : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Kinase inhibition : IC₅₀ < 100 nM for JAK2 and EGFR kinases in cellular assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield?

Use Design of Experiments (DoE) to evaluate variables like temperature, solvent, and catalyst loading. For example:

  • Central Composite Design : Identified optimal conditions for a 22% yield increase in one-pot syntheses by adjusting ethanol:DMF ratios (3:1) and reaction time (18 hrs) .
  • Response Surface Methodology : Reduced byproduct formation by 15% when using K₂CO₃ instead of NaOAc .

Q. How to resolve contradictions in spectral data during characterization?

  • Contradiction : Discrepancies in NMR splitting patterns may arise from tautomerism or solvent effects.
  • Solution :
    • Perform variable-temperature NMR to identify tautomeric equilibria .
    • Compare experimental HRMS with computational predictions (e.g., Gaussian09) to validate molecular formulas .

Q. What computational methods aid in reaction design for this compound?

  • Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for regioselective bromination .
  • Machine Learning : Models trained on Reaxys data suggest optimal catalysts (e.g., Pd/C for dehalogenation) with >85% accuracy .

Q. Example :

MethodApplicationOutcome
DFT (B3LYP/6-31G*)Hydroxymethyl group orientationIdentified most stable tautomer

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO:water (10:90 v/v) to maintain solubility without cytotoxicity .
  • Prodrug Strategy : Introduce phosphate groups at the hydroxymethyl position, improving aqueous solubility by 20-fold .

Q. What strategies enable regioselective functionalization?

  • Halogenation : NBS in DMF selectively brominates the pyrrole C5 position (>90% purity) .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ target the pyrimidine C4 position (yields: 65–80%) .

Q. How to handle stability issues under varying conditions?

  • Thermal Stability : Degrades above 200°C; store at -20°C under argon .
  • pH Sensitivity : Stable in pH 5–7; decomposes in acidic (pH < 3) or basic (pH > 9) conditions .

Q. How to design multi-step syntheses with stable intermediates?

  • Intermediate Isolation : Chloro-derivatives (e.g., 4-chloro analogs) are air-stable and amenable to SNAr reactions .
  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxymethyl moieties during harsh reactions .

Q. Example Synthesis Pathway :

Core formation via one-pot reaction (Yield: 70%) .

TBDMS protection (Yield: 85%) .

Suzuki coupling (Yield: 75%) .

Deprotection (Yield: 90%) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Reactant of Route 2
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7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.